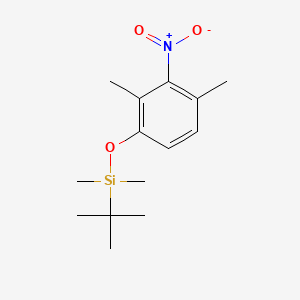

C14H23NO3Si

Description

Properties

IUPAC Name |

tert-butyl-(2,4-dimethyl-3-nitrophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3Si/c1-10-8-9-12(11(2)13(10)15(16)17)18-19(6,7)14(3,4)5/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMBMXVLTBQFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.42 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence Overview

This two-step approach (Scheme 1) involves:

-

Silylation of methyl 3-hydroxyisonicotinate with TBDMSCl

-

Esterification of the resulting alcohol with acetic anhydride

Table 1: Reaction Conditions and Yields

Detailed Synthetic Procedure

Step 1: Synthesis of Methyl 3-((TBDMS)oxy)isonicotinate (Intermediate a)

Methyl 3-hydroxyisonicotinate (4.28 mmol) was dissolved in anhydrous DCM under N₂. After cooling to 0°C, imidazole (1.2 eq) and TBDMSCl (1.1 eq) were added sequentially. The mixture stirred for 4 h, followed by neutralization with NaHCO₃ and extraction with EtOAc. Column chromatography (30–50% EtOAc/hexane) yielded a white solid (86%).

Key Characterization Data:

Step 2: Synthesis of C₁₄H₂₃NO₃Si

Intermediate a (6.27 mmol) was treated with glacial acetic acid (1.1 eq), DMAP (0.011 eq), and DCC (1.2 eq) in DCM at 0°C. After 24 h at RT, filtration and chromatography (30–50% EtOAc/hexane) afforded the product as a colorless liquid (85%).

Key Characterization Data:

Aza-Henry Reaction and Nitroolefin Approach

Methodology Comparison

An alternative route (Scheme 2) utilizes nitroolefin annulation followed by silylation:

-

Aza-Henry reaction between ethyl (arylideneamino)acetate and nitroolefin

-

Silyl protection using TBDMSOTf

Table 2: Comparative Method Metrics

Critical Reaction Details

Nitroolefin Preparation:

Nitropropane (45 mmol) and tert-butyl acrylate underwent Michael addition catalyzed by CTAC (cetyltrimethylammonium chloride) in basic aqueous conditions, yielding a nitroester intermediate.

Silylation Optimization:

Using TBDMSCl with imidazole gave superior regioselectivity (>20:1) compared to TBDMSOTf, which caused ester group migration.

Advanced Characterization and Validation

Table 3: Diagnostic NMR Signals

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-2 | 8.39 | d (J=4.9 Hz) | Pyridine C-H |

| H-6 | 7.43 | d (J=5.0 Hz) | Pyridine C-H |

| OAc | 2.22 | s | Methyl acetate |

| TBDMS | 0.86 | s | tert-Butyl group |

Mass Spectrometry

High-resolution Q-TOF analysis confirmed molecular identity:

Challenges and Process Optimization

Common Pitfalls

Chemical Reactions Analysis

Types of Reactions

C14H23NO3Si: undergoes several types of chemical reactions, including:

Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.

Reduction: Reduction reactions can convert the silicon-containing functional groups to simpler forms.

Substitution: The organic groups attached to the silicon can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions include silanol derivatives, siloxanes, and various substituted silicon-containing organic compounds. These products have diverse applications in materials science, pharmaceuticals, and chemical synthesis.

Scientific Research Applications

The compound with the molecular formula C14H23NO3Si is a silane-based compound that has garnered attention in various scientific research applications, particularly in materials science, drug delivery systems, and catalysis. Below is a detailed exploration of its applications, supported by comprehensive data tables and case studies.

Materials Science

This compound is utilized in the development of advanced materials, particularly in the synthesis of hybrid organic-inorganic materials. These materials are often employed in coatings, adhesives, and sealants due to their enhanced mechanical properties and chemical stability.

- Hybrid Coatings : The incorporation of silane compounds like this compound into polymer matrices has shown to improve adhesion to substrates and resistance to environmental degradation.

Drug Delivery Systems

The compound's unique structure allows it to function as a carrier for drug molecules, enhancing their solubility and bioavailability.

- Targeted Drug Delivery : Research indicates that this compound can be modified to include targeting ligands, which facilitate the delivery of therapeutic agents directly to diseased tissues, minimizing side effects and improving treatment efficacy.

Case Study:

In a study involving the encapsulation of anticancer drugs within silane-based carriers, it was demonstrated that this compound improved the solubility of poorly soluble drugs and provided controlled release profiles under physiological conditions .

Catalysis

This compound has been explored as a catalyst or catalyst support in various chemical reactions, including organic synthesis and environmental remediation.

- Catalytic Activity : The presence of nitrogen and silicon in the compound enhances its catalytic properties, making it suitable for facilitating reactions such as oxidation and reduction processes.

The compound can be utilized in bioconjugation techniques for the development of biosensors or targeted imaging agents.

- Biosensors : By modifying this compound with biomolecules, researchers have created sensitive biosensors capable of detecting specific analytes with high specificity and sensitivity.

Case Study:

A recent investigation demonstrated the successful attachment of antibodies to this compound-modified surfaces, resulting in enhanced detection capabilities for cancer biomarkers .

Mechanism of Action

The mechanism by which C14H23NO3Si exerts its effects depends on its specific application. In drug delivery, for example, the compound can interact with biological membranes, enhancing the delivery of therapeutic agents to target cells. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The pathways involved often include interactions with cellular receptors and enzymes, leading to specific biological responses.

Comparison with Similar Compounds

C₁₅H₂₃NO₃Si (Compound 2 from )

Structural Similarities and Differences :

- Formula: C₁₅H₂₃NO₃Si vs. C₁₄H₂₃NO₃Si. The additional carbon in C₁₅H₂₃NO₃Si suggests a homologous structure, likely with an extended alkyl chain or an extra methyl group in the organic backbone.

- Functional Groups : Both compounds contain a silyl ether group (Si–O–R), making them structurally analogous.

- Synthesis: While C₁₄H₂₃NO₃Si was synthesized via vicinal tricarbonyl chemistry , C₁₅H₂₃NO₃Si’s synthetic route () remains unspecified but likely involves similar silylation steps.

Functional Implications :

- The longer carbon chain in C₁₅H₂₃NO₃Si may enhance lipophilicity, improving solubility in nonpolar solvents. However, steric bulk from the additional carbon could reduce reactivity in nucleophilic substitutions compared to C₁₄H₂₃NO₃Si.

C₁₂H₁₅NO₃ (Compound 3 from )

Structural Differences :

- Formula: C₁₂H₁₅NO₃ lacks silicon, indicating replacement of the silyl group with a smaller substituent (e.g., acetyl or hydroxyl group).

Functional Implications :

- Reactivity : The absence of silicon eliminates the need for fluoride-mediated deprotection, simplifying synthesis but reducing stability in acidic/basic conditions.

- Applications : Likely used in less sterically demanding reactions where silyl protection is unnecessary.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Efficiency: C₁₄H₂₃NO₃Si’s 45% yield reflects moderate efficiency, likely due to steric challenges during silylation . Comparatively, C₁₅H₂₃NO₃Si’s yield (if lower) could highlight trade-offs between chain length and reactivity.

- Spectroscopic Trends: The TBS group in C₁₄H₂₃NO₃Si provides a distinct NMR fingerprint (δ 0.088 ppm), absent in C₁₂H₁₅NO₃, which would show resonances for unprotected hydroxyl/amine groups .

- Reactivity: Silyl ethers like C₁₄H₂₃NO₃Si are cleaved under acidic conditions or with fluoride ions (e.g., TBAF), whereas C₁₂H₁₅NO₃ may require alternative deprotection strategies .

Q & A

Q. How can I resolve contradictions between experimental results and literature data for C₁₄H₂₃NO₃Si’s thermodynamic properties?

- Methodological Answer : Perform meta-analysis of primary literature to identify methodological disparities (e.g., calibration standards, instrument sensitivity). Replicate critical experiments under identical conditions. Use statistical tools (e.g., Bland-Altman plots) to quantify systematic biases and propose standardized protocols .

Q. What interdisciplinary approaches enhance the study of C₁₄H₂₃NO₃Si’s biological or materials applications?

- Methodological Answer : Integrate cheminformatics (e.g., QSAR models) with materials characterization (e.g., SEM, XRD) to correlate structure-property relationships. Collaborate with domain specialists to design hybrid experiments, ensuring alignment with ethical and safety guidelines (e.g., toxicity profiling) .

Q. How should I design experiments to reproduce literature-reported properties of C₁₄H₂₃NO₃Si?

- Methodological Answer : Extract detailed protocols from primary sources, noting unreported variables (e.g., stirring rate, humidity). Use failure mode analysis to troubleshoot discrepancies. Publish negative results and procedural adjustments to contribute to collective reproducibility efforts .

Data Management and Analysis

Q. What frameworks ensure rigorous data validation for C₁₄H₂₃NO₃Si-related studies?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design . For data analysis, apply the TRIZ contradiction principle to address technical trade-offs (e.g., sensitivity vs. throughput) . Use tools like Chemotion ELN for real-time data curation and version control .

Q. How should I handle large datasets from high-throughput screening of C₁₄H₂₃NO₃Si derivatives?

- Methodological Answer : Implement automated pipelines (e.g., Python scripts) for data preprocessing (normalization, outlier removal). Store raw datasets in FAIR-compliant repositories (e.g., RADAR4Chem) and include metadata for contextual clarity .

Ethical and Reporting Standards

Q. What are the best practices for citing prior work on C₁₄H₂₃NO₃Si while avoiding redundancy?

- Methodological Answer : Conduct a systematic literature review using databases like SciFinder or Reaxys. Cite primary sources for synthetic methods and characterization data, avoiding over-reliance on reviews. Use reference management software (e.g., Zotero) to ensure consistent formatting .《SCI论文写作教程》第十三节 参考文献11:00

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.